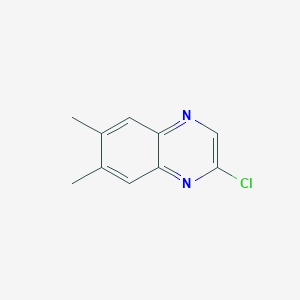
2-Chloro-6,7-dimethylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6,7-dimethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6,7-dimethylquinoxaline is not fully understood. However, it is believed that the compound intercalates with DNA and RNA, which can affect their structure and function. This can lead to changes in gene expression and protein synthesis, which can have various biological effects.
Biochemical and Physiological Effects:
2-Chloro-6,7-dimethylquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has also been shown to have antibacterial and antifungal properties. Furthermore, it has been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-6,7-dimethylquinoxaline is its ability to intercalate with DNA and RNA, which makes it a useful tool in the study of various biological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 2-Chloro-6,7-dimethylquinoxaline. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated in order to fully understand its biological effects. Finally, the development of new derivatives of this compound can lead to the discovery of new biological activities and applications.
Méthodes De Synthèse
The synthesis of 2-Chloro-6,7-dimethylquinoxaline involves the reaction of 2,3-dimethylquinoxaline with phosphorus pentachloride and thionyl chloride. The reaction yields 2-Chloro-6,7-dimethylquinoxaline as a white crystalline solid with a melting point of 114-116°C. The purity of the compound can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-Chloro-6,7-dimethylquinoxaline has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of DNA and RNA due to its ability to intercalate with nucleic acids. It has also been used as a building block in the synthesis of various organic compounds such as pharmaceuticals and agrochemicals. Furthermore, it has been used as a tool in the study of various biological processes such as DNA replication, transcription, and translation.
Propriétés
Numéro CAS |
29067-81-0 |
|---|---|
Nom du produit |
2-Chloro-6,7-dimethylquinoxaline |
Formule moléculaire |
C10H9ClN2 |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
2-chloro-6,7-dimethylquinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-8-9(4-7(6)2)13-10(11)5-12-8/h3-5H,1-2H3 |
Clé InChI |
HGMIATOQJCNPOO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1C)Cl |
SMILES canonique |
CC1=CC2=NC=C(N=C2C=C1C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



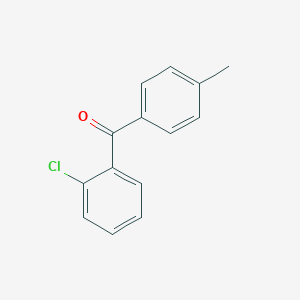
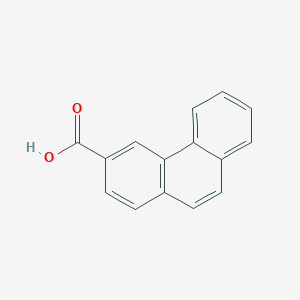
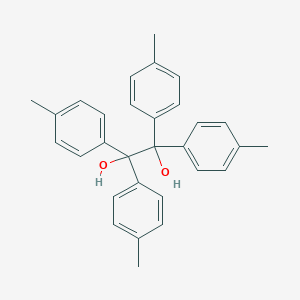
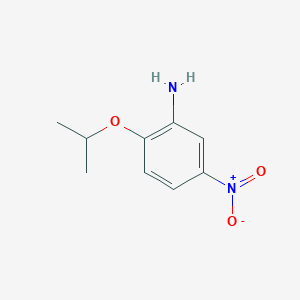

![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)
![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
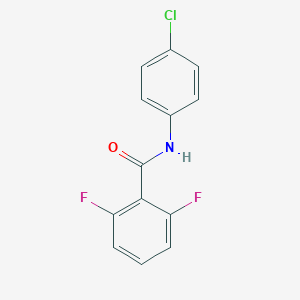
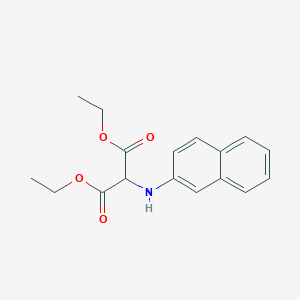

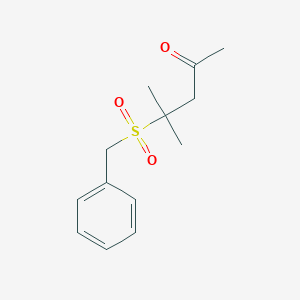
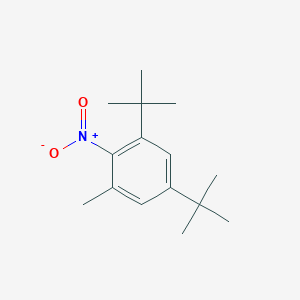
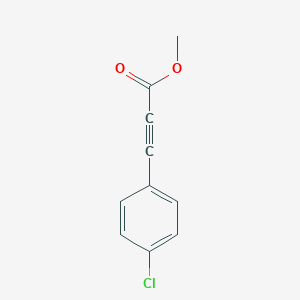
![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)